
methyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms. The difluoro substitution at the 2-position and the carboxylate group at the 7-position make this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution of chlorine in various chloropyrimidines with a difluoro-substituted benzoxazine derivative . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.
Applications De Recherche Scientifique
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro substitution and benzoxazine ring structure allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine
- 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
- 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylate group at the 7-position and the difluoro substitution at the 2-position differentiate it from other benzoxazine derivatives, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9F2NO3 |
|---|---|
Poids moléculaire |
229.18 g/mol |
Nom IUPAC |
methyl 2,2-difluoro-3,4-dihydro-1,4-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C10H9F2NO3/c1-15-9(14)6-2-3-7-8(4-6)16-10(11,12)5-13-7/h2-4,13H,5H2,1H3 |
Clé InChI |
QKVSYFADLLSYPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)NCC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


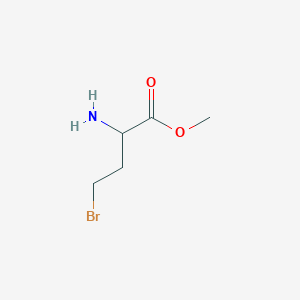
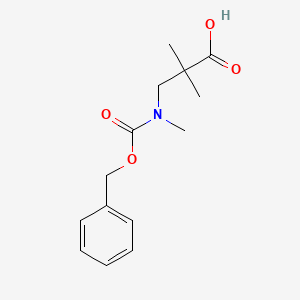



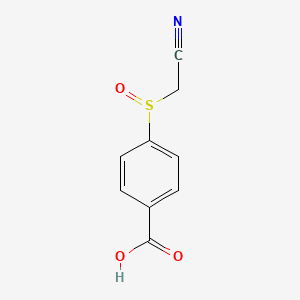
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
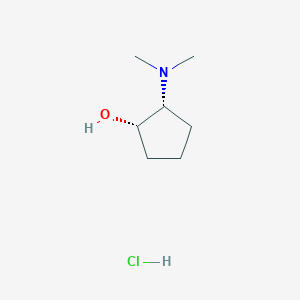
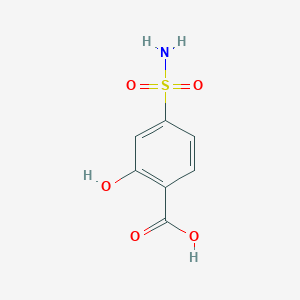




![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
